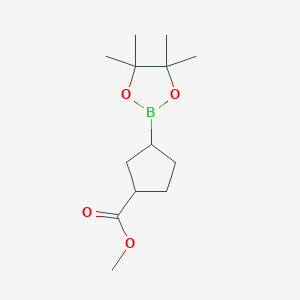![molecular formula C19H21NO2S B14018964 N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide CAS No. 63892-73-9](/img/structure/B14018964.png)
N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a diphenylmethylthio group attached to the acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- typically involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid at the reflux temperature of the alcohol. The resulting ester is then reacted with ammonia to yield the desired acetamide . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A widely used solvent in organic synthesis.
Acetamide: A simpler analog with different chemical properties.
N-Methylacetamide: Another related compound with distinct applications.
Uniqueness
ACETAMIDE,N-[1-[[(DIPHENYLMETHYL)THIO]METHYL]-2-OXOPROPYL]- is unique due to the presence of the diphenylmethylthio group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
63892-73-9 |
|---|---|
Formule moléculaire |
C19H21NO2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(1-benzhydrylsulfanyl-3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C19H21NO2S/c1-14(21)18(20-15(2)22)13-23-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3,(H,20,22) |
Clé InChI |
HSWHGXACSCKCEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
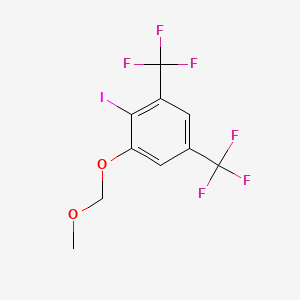

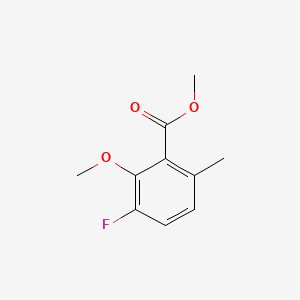
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
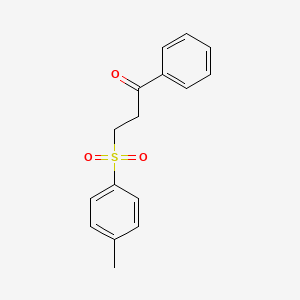
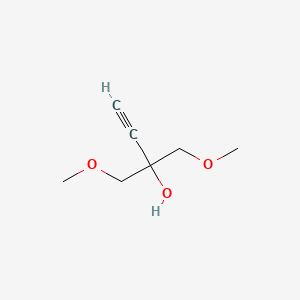
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
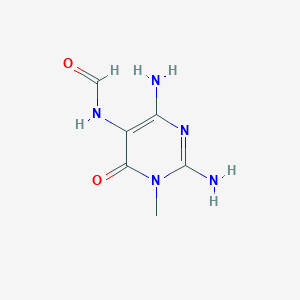
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
